SB-269970

描述

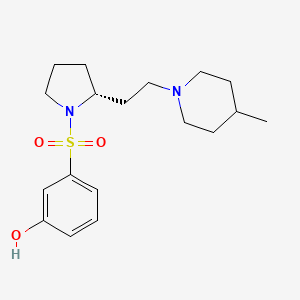

Structure

3D Structure

属性

IUPAC Name |

3-[(2R)-2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S/c1-15-7-11-19(12-8-15)13-9-16-4-3-10-20(16)24(22,23)18-6-2-5-17(21)14-18/h2,5-6,14-16,21H,3-4,7-13H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKROQUZSKPIKQ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)CC[C@H]2CCCN2S(=O)(=O)C3=CC=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942127 | |

| Record name | 3-({(2R)-2-[2-(4-Methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl}sulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201038-74-6 | |

| Record name | 3-[[(2R)-2-[2-(4-Methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl]sulfonyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201038-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 269970 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201038746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-269970 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13988 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-({(2R)-2-[2-(4-Methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl}sulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-269970 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC8KP5XU6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SB-269970

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-269970 is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a wide range of physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, functional effects on intracellular signaling, and its pharmacological profile in various experimental models. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of the 5-HT7 receptor and the development of novel therapeutics targeting this system.

Core Mechanism of Action: 5-HT7 Receptor Antagonism

This compound, developed by GlaxoSmithKline, is a research chemical that primarily functions as a high-affinity, selective antagonist for the 5-HT7 receptor.[1][2] Its chemical name is (2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine.[1] While its primary classification is as an antagonist, some studies suggest it may also exhibit inverse agonist properties, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[1][2][3]

The selectivity of this compound for the 5-HT7 receptor is a key feature. It displays significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors, making it a valuable tool for elucidating the specific functions of the 5-HT7 receptor.[2][4] However, it is worth noting that at very high concentrations (e.g., 10 μM), it has been shown to block the α2-adrenergic receptor in guinea pig tissues, though the substantial difference in potency underscores its selectivity for the 5-HT7 receptor.[1]

Quantitative Data: Binding Affinity and Functional Potency

The interaction of this compound with the 5-HT7 receptor has been extensively characterized through radioligand binding assays and functional assays. The following tables summarize the key quantitative data from these studies.

Table 1: Radioligand Binding Affinity of this compound

| Parameter | Receptor/Tissue | Radioligand | Value | Reference |

| pKi | Human 5-HT7(a) | [3H]-5-CT | 8.9 ± 0.1 | [2] |

| pKi | Guinea-pig cortex 5-HT7 | [3H]-5-CT | 8.3 ± 0.2 | [2] |

| pKi | h5-HT7(a)/293 membranes | [3H]-SB-269970 | 8.61 ± 0.10 | [5] |

| KD | h5-HT7(a)/293 membranes | [3H]-SB-269970 | 1.25 ± 0.05 nM | [5][6] |

| KD | Guinea-pig cortex membranes | [3H]-SB-269970 | 1.7 ± 0.3 nM | [5][6] |

| Bmax | h5-HT7(a)/293 membranes | [3H]-SB-269970 | 5780 ± 380 fmol/mg protein | [6] |

| Bmax | Guinea-pig cortex membranes | [3H]-SB-269970 | 125 ± 8.2 fmol/mg protein | [6] |

Table 2: Functional Antagonist Potency of this compound

| Parameter | Assay | Agonist | Tissue/Cell Line | Value | Reference |

| pA2 | Adenylyl Cyclase | 5-CT | 5-HT7(a)/HEK293 membranes | 8.5 ± 0.2 | [2] |

| pKB | Adenylyl Cyclase | 5-CT | Guinea-pig hippocampus | 8.3 ± 0.1 | [2] |

| EC50 (Antagonist) | - | - | Human 5-HT7 Receptor | 1.25 nM | [1] |

Signaling Pathways

The 5-HT7 receptor is known to couple to multiple G-proteins, primarily Gs and G12, initiating distinct downstream signaling cascades.[7][8] this compound, as an antagonist, blocks the activation of these pathways by serotonin and other 5-HT7 agonists.

Gs-cAMP Pathway

The canonical signaling pathway for the 5-HT7 receptor involves its coupling to the stimulatory G-protein, Gs.[7][9] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][9] This pathway is crucial for many of the physiological roles attributed to the 5-HT7 receptor.

Caption: 5-HT7 Receptor Gs-cAMP Signaling Pathway and Site of this compound Action.

G12-RhoGTPase Pathway

In addition to the Gs pathway, the 5-HT7 receptor can also couple to the G12 protein.[7][8] This interaction leads to the activation of small GTPases of the Rho family, such as RhoA and Cdc42.[7] This pathway is primarily involved in regulating cell morphology, including neurite outgrowth and the formation of dendritic spines.[7][8]

Caption: 5-HT7 Receptor G12-Rho GTPase Signaling Pathway and Site of this compound Action.

Experimental Protocols

The characterization of this compound has relied on a variety of well-established experimental protocols. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are used to determine the affinity (Ki, KD) and density (Bmax) of a ligand for a specific receptor.

-

Membrane Preparation:

-

HEK293 cells stably expressing the human 5-HT7(a) receptor or guinea-pig cerebral cortex tissue are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer.[5]

-

-

Saturation Binding:

-

Membranes are incubated with increasing concentrations of the radioligand (e.g., [3H]-SB-269970 or [3H]-5-CT) to determine total binding.

-

Non-specific binding is determined in a parallel set of tubes containing a high concentration of a non-labeled competing ligand (e.g., 10 μM 5-HT).

-

Specific binding is calculated as the difference between total and non-specific binding.

-

Incubation is typically carried out at 37°C for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.[5]

-

-

Competition Binding:

-

Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the competing non-labeled ligand (e.g., this compound).

-

The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[2][5]

-

Caption: General Workflow for Radioligand Binding Assays.

Adenylyl Cyclase Functional Assay

This assay measures the ability of a compound to modulate the production of cAMP, providing a functional readout of receptor activation or inhibition.

-

Membrane Preparation: Similar to the radioligand binding assays, membranes from cells expressing the 5-HT7 receptor are prepared.

-

Assay Procedure:

-

Membranes are incubated in an assay buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

For antagonist studies, membranes are pre-incubated with various concentrations of the antagonist (e.g., this compound) before the addition of a fixed concentration of an agonist (e.g., 5-CT).

-

The reaction is initiated by the addition of the agonist and incubated, typically at 37°C for a defined period.

-

The reaction is terminated by heating or the addition of a stop solution.

-

The amount of cAMP produced is quantified using a variety of methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

The antagonist's potency is often expressed as a pA2 or pKB value, which is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in the agonist's concentration-response curve.[2]

-

GTPγS Binding Assay

This functional assay measures the initial step of G-protein activation, the binding of GTP to the Gα subunit.[10]

-

Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to trap the G-protein in its active state.[10]

-

Assay Procedure:

-

Membranes are incubated with the test compound (agonist or antagonist), GDP, and [35S]GTPγS.

-

The amount of [35S]GTPγS incorporated into the membranes is measured, typically by scintillation counting after filtration.[10]

-

Agonists stimulate [35S]GTPγS binding, while antagonists block the agonist-induced stimulation. Inverse agonists can decrease basal [35S]GTPγS binding.

-

In Vivo Pharmacology

This compound has been evaluated in a variety of animal models to assess its potential therapeutic effects. These studies have provided valuable insights into the role of the 5-HT7 receptor in complex behaviors.

Table 3: Summary of In Vivo Effects of this compound

| Animal Model | Species | Doses | Observed Effects | Potential Indication | Reference |

| Vogel Drinking Test | Rat | 0.5 - 1 mg/kg | Anxiolytic-like effects | Anxiety | [11] |

| Elevated Plus-Maze | Rat | 0.5 - 1 mg/kg | Anxiolytic-like effects | Anxiety | [11] |

| Four-Plate Test | Mouse | 0.5 - 1 mg/kg | Anxiolytic-like effects | Anxiety | [11] |

| Forced Swimming Test | Mouse | 5 - 10 mg/kg | Antidepressant-like effects | Depression | [11] |

| Tail Suspension Test | Mouse | 5 - 10 mg/kg | Antidepressant-like effects | Depression | [11] |

| Amphetamine-induced Hyperactivity | Mouse/Rat | 3 - 30 mg/kg | Attenuation of hyperactivity | Psychosis | [4][12][13] |

| Ketamine-induced Hyperactivity | Mouse | 3 - 30 mg/kg | Attenuation of hyperactivity | Psychosis | [4][13] |

| Novel Object Recognition | Rat | 30 mg/kg | Improvement in recognition memory | Cognitive Deficits | [12][14] |

| 5-CT-induced Hypothermia | Guinea-pig | 1 - 30 mg/kg | Blockade of hypothermia | - | [2] |

Conclusion

This compound is a well-characterized, potent, and selective 5-HT7 receptor antagonist. Its mechanism of action involves the competitive blockade of serotonin and other agonists at the 5-HT7 receptor, thereby inhibiting downstream signaling through both the Gs-cAMP and G12-RhoGTPase pathways. The extensive in vitro and in vivo data available for this compound have been instrumental in advancing our understanding of the physiological and pathophysiological roles of the 5-HT7 receptor. This compound continues to be an invaluable pharmacological tool for researchers in neuroscience and drug discovery. The information compiled in this guide provides a solid foundation for further investigation into the therapeutic potential of targeting the 5-HT7 receptor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [(3)H]-SB-269970--A selective antagonist radioligand for 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of 5-HT7 receptors in the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of the selective 5-HT(7) receptor antagonist this compound in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of the Selective 5-HT7 Receptor Antagonist this compound and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats | PLOS One [journals.plos.org]

SB-269970: A Technical Guide to a Selective 5-HT₇ Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB-269970, a potent and selective antagonist for the serotonin 7 (5-HT₇) receptor. Developed by GlaxoSmithKline, this compound serves as a critical research tool for elucidating the physiological roles of the 5-HT₇ receptor and exploring its therapeutic potential in various central nervous system (CNS) disorders.[1]

Chemical and Pharmacological Profile

This compound, with the IUPAC name (2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine, is a well-characterized small molecule with high affinity and selectivity for the 5-HT₇ receptor.[1][2]

Chemical Properties:

Mechanism of Action: this compound acts as a competitive, surmountable antagonist at the 5-HT₇ receptor.[4] It potently inhibits the functional activity of agonists like 5-carboxamidotryptamine (5-CT).[4] Furthermore, several studies have demonstrated that this compound exhibits inverse agonist properties, meaning it can inhibit the constitutive, agonist-independent activity of the 5-HT₇ receptor.[4][5][6] This action reduces the basal signaling of the receptor in the absence of an agonist.[4][5]

Binding Affinity and Functional Potency

This compound's utility is defined by its high-affinity binding to the 5-HT₇ receptor and its potent functional antagonism. All quantitative data are summarized in the tables below for clarity and comparison.

Table 1: Radioligand Binding Affinity of this compound This table outlines the binding affinity of this compound for the 5-HT₇ receptor from different species and preparations, as determined by radioligand binding assays.

| Target | Preparation | Radioligand | Affinity Value | Reference |

| Human 5-HT₇₍ₐ₎ | HEK293 Cell Membranes | [³H]-5-CT | pKᵢ = 8.9 ± 0.1 | [4][7] |

| Guinea-pig 5-HT₇ | Cerebral Cortex Membranes | [³H]-5-CT | pKᵢ = 8.3 ± 0.2 | [4][7] |

Table 2: Functional Antagonist Potency of this compound This table presents the functional potency of this compound in assays measuring the inhibition of agonist-stimulated adenylyl cyclase activity, a key downstream effect of 5-HT₇ receptor activation.

| Assay System | Agonist | Potency Metric | Potency Value | Reference |

| Human 5-HT₇₍ₐ₎ in HEK293 Membranes | 5-CT | pA₂ | 8.5 ± 0.2 | [4][7] |

| Guinea-pig Hippocampal Membranes | 5-CT | pKₑ | 8.3 ± 0.1 | [4] |

Table 3: Selectivity Profile of this compound this compound demonstrates high selectivity for the 5-HT₇ receptor over a wide range of other serotonin receptor subtypes.

| Receptor Subtype | Binding Affinity (pKᵢ) | Selectivity vs. 5-HT₇₍ₐ₎ | Reference |

| Human 5-HT₇₍ₐ₎ | 8.9 | - | [3] |

| Human 5-HT₅ₐ | 7.2 | ~50-fold | [3][4] |

| Human 5-HT₁ₑ | < 6.0 | >100-fold | |

| Human 5-HT₁ₐ, 1B, 1D, 1F | < 6.0 | >800-fold | |

| Human 5-HT₂ₐ, 2B, 2C | < 6.0 | >800-fold | |

| Human 5-HT₄, 5-HT₆ | < 6.0 | >800-fold |

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for designing and interpreting in vivo experiments. The compound is brain penetrant but is cleared rapidly.

Table 4: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Condition | Reference | | --- | --- | --- | | Brain:Blood Ratio | ~0.83 : 1 | Steady-state, i.v. infusion |[4][7] | | Blood Clearance (CLb) | ~140 ml min⁻¹ kg⁻¹ | i.v. infusion |[4][7] | | Brain Concentration | 87 nM | 30 min post 3 mg/kg i.p. dose |[4][7] | | Brain Concentration | 58 nM | 60 min post 3 mg/kg i.p. dose |[4][7] |

5-HT₇ Receptor Signaling Pathways

The 5-HT₇ receptor modulates neuronal function through at least two distinct G-protein-mediated signaling cascades. This compound antagonizes both of these pathways by blocking the initial receptor activation.

Canonical Gαs Pathway: The primary and most well-characterized pathway involves the coupling of the 5-HT₇ receptor to the stimulatory G-protein, Gαs.[8] Activation of Gαs stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[8] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the ERK and Akt kinases, to regulate cellular processes.[9]

Caption: Canonical Gs-protein mediated signaling pathway of the 5-HT₇ receptor.

Non-Canonical Gα₁₂ Pathway: The 5-HT₇ receptor can also couple to Gα₁₂, initiating a distinct signaling cascade.[8][10][11] This pathway involves the activation of small GTPases from the Rho family, such as RhoA and Cdc42.[8][10] Activation of these molecules influences the cytoskeleton, leading to changes in neuronal morphology, including neurite outgrowth and the formation of dendritic spines.[11][12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential inverse agonist efficacies of SB-258719, SB-258741 and this compound at human recombinant serotonin 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of this compound-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Cellular mechanisms of the 5-HT7 receptor-mediated signaling [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. jneurosci.org [jneurosci.org]

- 11. 5-HT7 receptor is coupled to G alpha subunits of heterotrimeric G12-protein to regulate gene transcription and neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-HT7R/G12 Signaling Regulates Neuronal Morphology and Function in an Age-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of SB-269970: A Selective 5-HT7 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SB-269970, chemically identified as (R)-3-(2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol, is a potent and selective antagonist and inverse agonist of the serotonin 7 (5-HT7) receptor. Developed by SmithKline Beecham (now GlaxoSmithKline), this compound has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT7 receptor.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.

Discovery and Pharmacological Profile

This compound was identified as a potent and selective 5-HT7 receptor antagonist through systematic medicinal chemistry efforts.[1][2][3] It exhibits high affinity for the human cloned 5-HT7a receptor, with pKi values reported to be approximately 8.9.[4][5] The compound demonstrates significant selectivity (>50-fold) for the 5-HT7 receptor over a wide range of other serotonin receptor subtypes and other neurotransmitter receptors.[4][6][7]

Mechanism of Action

This compound acts as a competitive antagonist at the 5-HT7 receptor, effectively blocking the binding of serotonin and other agonists.[4] Furthermore, studies have demonstrated that this compound exhibits inverse agonist properties, reducing the constitutive, agonist-independent activity of the 5-HT7 receptor.[8] This dual mechanism of action makes it a powerful tool for probing the functional significance of both agonist-stimulated and basal 5-HT7 receptor signaling.

In Vitro and In Vivo Pharmacology

The pharmacological effects of this compound have been extensively characterized in a variety of in vitro and in vivo models. In vitro, it has been shown to inhibit 5-HT-stimulated adenylyl cyclase activity, a key downstream signaling event of 5-HT7 receptor activation.[4][9] In vivo studies in animal models have demonstrated its potential utility in treating a range of central nervous system disorders, including psychosis, cognitive deficits, anxiety, and depression.[7][10][11]

Data Presentation

Receptor Binding Affinities

The following table summarizes the binding affinities of this compound for various serotonin receptor subtypes.

| Receptor Subtype | pKi |

| 5-HT7a | 8.9 ± 0.1 |

| 5-HT1A | < 6.0 |

| 5-HT1B | 6.0 |

| 5-HT1D | < 6.0 |

| 5-HT2A | < 6.0 |

| 5-HT2C | < 6.0 |

| 5-HT5A | 7.2 |

| 5-HT6 | < 6.0 |

Data compiled from Hagan et al., 2000 and other sources.

Functional Activity

The functional potency of this compound has been determined in various assays.

| Assay | Species | Parameter | Value |

| [3H]-5-CT Binding (Cortex) | Guinea Pig | pKi | 8.3 ± 0.2 |

| 5-CT-stimulated Adenylyl Cyclase | HEK293 (human 5-HT7a) | pA2 | 8.5 ± 0.2 |

| 5-CT-stimulated Adenylyl Cyclase | Guinea Pig Hippocampus | pKB | 8.3 ± 0.1 |

Data compiled from Hagan et al., 2000.[4][5]

Pharmacokinetic Properties

| Species | Parameter | Value |

| Rat | Brain:Blood Ratio (steady-state) | ~0.83:1 |

| Rat | Blood Clearance (CLb) | ~140 ml min-1 kg-1 |

| Rat | Brain Concentration (3 mg/kg, 30 min) | 87 nM |

| Rat | Brain Concentration (3 mg/kg, 60 min) | 58 nM |

| Guinea Pig | Brain Concentration (3 mg/kg, 30 min) | 31 nM |

| Guinea Pig | Brain Concentration (3 mg/kg, 60 min) | 51 nM |

Data compiled from Hagan et al., 2000.[4][5]

Experimental Protocols

Synthesis of this compound

The synthesis of (R)-3-(2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol (this compound) is a multi-step process. The following is a representative synthetic scheme based on the original disclosure by Lovell et al. and related synthetic methodologies.

Step 1: Synthesis of (R)-1-Boc-2-(2-hydroxyethyl)pyrrolidine

(R)-1-Boc-pyrrolidine-2-methanol is oxidized to the corresponding aldehyde, for example using Dess-Martin periodinane in dichloromethane. The resulting aldehyde is then subjected to a Wittig reaction with methyltriphenylphosphonium bromide and a strong base like n-butyllithium in THF to yield the vinyl intermediate. Hydroboration-oxidation of the vinyl group, using borane-tetrahydrofuran complex followed by treatment with hydrogen peroxide and sodium hydroxide, affords (R)-1-Boc-2-(2-hydroxyethyl)pyrrolidine.

Step 2: Synthesis of (R)-1-Boc-2-(2-(tosyloxy)ethyl)pyrrolidine

The primary alcohol of (R)-1-Boc-2-(2-hydroxyethyl)pyrrolidine is converted to a good leaving group by reaction with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine in dichloromethane at 0°C to room temperature.

Step 3: Synthesis of (R)-1-Boc-2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine

The tosylated intermediate is then reacted with 4-methylpiperidine in a suitable solvent like acetonitrile or DMF, often with heating, to displace the tosylate and form the tertiary amine.

Step 4: Deprotection of the Boc Group

The Boc protecting group is removed from the pyrrolidine nitrogen by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield (R)-4-methyl-1-(2-(pyrrolidin-2-yl)ethyl)piperidine.

Step 5: Sulfonylation

The deprotected pyrrolidine is reacted with 3-(benzyloxy)benzene-1-sulfonyl chloride in the presence of a base like triethylamine or diisopropylethylamine in a solvent such as dichloromethane to form the sulfonamide.

Step 6: Debenzylation to Yield this compound

The final step involves the removal of the benzyl protecting group from the phenol. This is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere in a solvent like ethanol or methanol to afford the final product, this compound.

Radioligand Binding Assay

Materials:

-

HEK293 cell membranes expressing the human 5-HT7a receptor

-

[3H]-SB-269970 (Radioligand)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: 10 µM Serotonin

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Prepare cell membrane homogenates from HEK293 cells stably expressing the 5-HT7a receptor.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-SB-269970 (at a final concentration of ~1 nM), and 50 µL of either buffer (for total binding), competing ligand (for competition assays), or non-specific control.

-

Add 50 µL of the membrane homogenate (typically 10-20 µg of protein).

-

Incubate the plate at 37°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, calculate the Ki values using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay

Materials:

-

HEK293 cell membranes expressing the human 5-HT7a receptor

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM ATP, 1 mM GTP, 1 mM IBMX, 10 mM phosphocreatine, and 50 U/mL creatine phosphokinase.

-

5-Carboxamidotryptamine (5-CT) (Agonist)

-

This compound (Antagonist)

-

cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit)

Procedure:

-

Prepare cell membrane homogenates as described for the binding assay.

-

In a 96-well plate, add 25 µL of assay buffer, 25 µL of this compound at various concentrations (for antagonist mode), and 25 µL of membrane homogenate.

-

Pre-incubate for 15 minutes at room temperature.

-

Add 25 µL of 5-CT at various concentrations.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction and measure the amount of cAMP produced according to the instructions of the cAMP assay kit.

-

For antagonist studies, construct concentration-response curves for 5-CT in the presence of different concentrations of this compound and perform a Schild analysis to determine the pA2 value.

Visualizations

Signaling Pathway

References

- 1. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. The effect of this compound, a 5-HT7 receptor antagonist, on 5-HT release from serotonergic terminals and cell bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Growth and Growth Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Pharmacological Profile of SB-269970

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

SB-269970 is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions.[1][2][3] Developed by GlaxoSmithKline, this compound has become a critical research tool for elucidating the physiological and pathophysiological roles of the 5-HT7 receptor.[2][3] Its high affinity and selectivity, coupled with its ability to penetrate the blood-brain barrier, make it a valuable pharmacological agent for in vitro and in vivo studies.[1][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, pharmacokinetic properties, and effects in various preclinical models. Detailed experimental protocols and signaling pathway diagrams are also provided to facilitate further research and drug development efforts.

Receptor Binding Affinity

This compound exhibits high affinity for the human 5-HT7 receptor. Radioligand binding studies have been instrumental in characterizing this interaction. The tritiated form of the compound, [³H]-SB-269970, has been used to determine its binding kinetics and affinity for both recombinant and native 5-HT7 receptors.[5][6]

Table 1: Binding Affinity of this compound at the 5-HT7 Receptor

| Preparation | Radioligand | Affinity (pKi) | Affinity (Ki, nM) | Reference |

| Human 5-HT7(a) Receptors in HEK293 Cells | [³H]-5-CT | 8.9 ± 0.1 | ~0.126 | [4][7] |

| Guinea-Pig Cortex | [³H]-5-CT | 8.3 ± 0.2 | ~0.501 | [4][7] |

| Human 5-HT7(a) Receptors in HEK293 Cells | [³H]-SB-269970 | 8.61 ± 0.10 | ~0.245 | [5] |

Table 2: Dissociation and Association Constants for [³H]-SB-269970 Binding

| Parameter | Value | Unit | Reference |

| Association Rate Constant (k+1) | 0.05 | nM⁻¹min⁻¹ | [5][6] |

| Dissociation Rate Constant (k-1) | 0.05 | min⁻¹ | [5][6] |

| Dissociation Constant (KD) from kinetics | 1.0 | nM | [5][6] |

| Dissociation Constant (KD) from saturation | 1.25 ± 0.05 | nM | [6] |

Receptor Selectivity

A key feature of this compound is its high selectivity for the 5-HT7 receptor over other serotonin receptor subtypes and other neurotransmitter receptors.[1] This selectivity is crucial for attributing its pharmacological effects specifically to the blockade of 5-HT7 receptors.

Table 3: Selectivity Profile of this compound

| Receptor Subtype | Binding Affinity (pKi) | Selectivity vs. 5-HT7A (fold) | Reference |

| 5-HT7A | 8.9 | - | |

| 5-HT5A | 7.2 | ~50 | [7] |

| 5-HT1B | 6.0 | >100 | |

| 5-HT1A | < 6.0 | >100 | |

| 5-HT1D | < 6.0 | >100 | |

| 5-HT1E | < 6.0 | >100 | |

| 5-HT1F | < 6.0 | >100 | |

| 5-HT2A | < 6.0 | >100 | |

| 5-HT2B | < 6.0 | >100 | |

| 5-HT2C | < 6.0 | >100 | |

| 5-HT4 | < 6.0 | >100 | |

| 5-HT6 | < 6.0 | >100 | |

| α2-adrenergic receptor | Blockade at 10 µM | - | [2] |

Note: A subsequent study in guinea pig at a concentration of 10 μM showed that it also blocks the α2-adrenergic receptor. The large difference in test concentrations however confirms the selectivity of this compound for the 5-HT7 receptor.[2]

Functional Activity

This compound acts as a competitive antagonist at the 5-HT7 receptor.[4][7] It has also been suggested to exhibit inverse agonist properties, meaning it can reduce the basal or constitutive activity of the receptor in the absence of an agonist.[2][3][7] This functional activity has been primarily characterized through adenylyl cyclase assays, as the 5-HT7 receptor is positively coupled to adenylyl cyclase via a Gs protein.

Table 4: Functional Antagonist Activity of this compound

| Assay | Agonist | Potency (pA2/pKB) | Reference |

| Adenylyl Cyclase in h5-HT7(a)/HEK293 membranes | 5-CT | 8.5 ± 0.2 (pA2) | [4][7] |

| Adenylyl Cyclase in guinea-pig hippocampal membranes | 5-CT | 8.3 ± 0.1 (pKB) | [4][7] |

Signaling Pathway

The 5-HT7 receptor primarily signals through the Gs-alpha subunit of its associated G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This compound competitively blocks the binding of serotonin (5-HT) to the receptor, thereby inhibiting this signaling cascade.

Caption: 5-HT7 Receptor Gs Signaling Pathway and Site of this compound Action.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound is capable of penetrating the central nervous system, a critical characteristic for a drug targeting brain receptors.[4][7] However, it is also characterized by rapid clearance.

Table 5: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Unit | Reference |

| Brain:Blood Ratio (steady-state) | ~0.83 : 1 | - | [4][7] |

| Blood Clearance (CLb) | ~140 | ml min⁻¹ kg⁻¹ | [4][7] |

| Brain Concentration (30 min post 3 mg/kg i.p.) | 87 | nM | [4][7] |

| Brain Concentration (60 min post 3 mg/kg i.p.) | 58 | nM | [4][7] |

In Vivo Effects

This compound has been evaluated in a range of animal models, demonstrating its potential to modulate behaviors relevant to psychiatric and neurological disorders.

-

Antipsychotic-like Activity: this compound has been shown to block hyperactivity induced by amphetamine and ketamine in mice.[1][8] It also significantly reversed phencyclidine-induced hyperlocomotion in rats.[9]

-

Pro-cognitive Effects: The compound has demonstrated the ability to attenuate temporal deficits in novel object recognition, suggesting an improvement in recognition memory.[9][10]

-

Anxiolytic and Antidepressant-like Effects: Studies have indicated that this compound can produce anxiolytic-like effects in the Vogel drinking test and elevated plus-maze test in rats, as well as in the four-plate test in mice.[11] Furthermore, it has shown antidepressant-like activity in the forced swimming and tail suspension tests in mice.[11]

-

Regulation of Sleep: Administration of this compound has been found to reduce the time spent in Paradoxical Sleep (REM sleep) in rats.[4][12]

-

Thermoregulation: this compound can block the hypothermia induced by the 5-HT receptor agonist 5-CT in guinea pigs, suggesting a role for 5-HT7 receptors in temperature regulation.[4][7]

Experimental Protocols

Radioligand Binding Assay for 5-HT7 Receptors

This protocol describes a method for determining the binding affinity of this compound for the 5-HT7 receptor using a competitive binding assay with a radiolabeled ligand.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing the human 5-HT7(a) receptor are cultured and harvested.

-

The cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.[5]

-

-

Binding Assay:

-

A constant concentration of the radioligand (e.g., 1 nM [³H]-SB-269970) is incubated with the cell membranes.[5]

-

Increasing concentrations of the unlabeled competitor (this compound) are added to displace the radioligand.

-

The incubation is carried out at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 40 minutes).[5][6]

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM methiothepin).[5]

-

-

Separation and Quantification:

-

The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioactivity.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to fit a one-site competition model.

-

The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined.

-

The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.

-

Adenylyl Cyclase Functional Assay

This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated adenylyl cyclase activity.

Caption: Workflow for an Adenylyl Cyclase Functional Assay.

Methodology:

-

Membrane Preparation:

-

Assay Procedure:

-

The membranes are pre-incubated with varying concentrations of this compound.[4][7]

-

The reaction is initiated by adding a constant concentration of the 5-HT7 receptor agonist (e.g., 5-CT) and ATP.

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for the enzymatic conversion of ATP to cAMP by adenylyl cyclase.

-

-

Termination and Measurement:

-

The reaction is terminated, for example, by heating or the addition of an acidic solution.

-

The amount of cAMP produced is quantified using a suitable method, such as a competitive enzyme immunoassay (EIA) or a fluorescence-based detection kit.[1]

-

-

Data Analysis:

Conclusion

This compound is a highly potent and selective 5-HT7 receptor antagonist with demonstrated central nervous system activity. Its well-characterized pharmacological profile, including its high binding affinity, functional antagonism, and in vivo efficacy in various preclinical models, has established it as an indispensable tool for investigating the role of the 5-HT7 receptor in health and disease. The detailed protocols and data presented in this guide are intended to support further research into the therapeutic potential of 5-HT7 receptor modulation and the development of novel therapeutics targeting this important receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Characterization of this compound-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [(3)H]-SB-269970--A selective antagonist radioligand for 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of this compound, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the selective 5-HT(7) receptor antagonist this compound in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the Selective 5-HT7 Receptor Antagonist this compound and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats | PLOS One [journals.plos.org]

- 11. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

SB-269970: A Technical Guide for Studying Serotonin 5-HT7 Receptor Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-269970 is a potent and selective antagonist of the serotonin 5-HT7 receptor, widely utilized as a critical research tool to elucidate the physiological and pathological roles of this receptor subtype.[1][2] Developed by GlaxoSmithKline, this compound has been instrumental in exploring the involvement of the 5-HT7 receptor in a variety of central nervous system processes, including anxiety, depression, and psychosis.[1][3][4][5] Some studies also suggest that this compound may act as an inverse agonist, reducing the constitutive activity of the receptor.[1][6] Its high selectivity and brain-penetrant properties make it an invaluable asset for both in vitro and in vivo investigations.[2][7] This guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and a summary of key quantitative data.

Mechanism of Action and Pharmacological Properties

This compound acts as a high-affinity, selective antagonist at the 5-HT7 receptor.[1] It exhibits competitive, surmountable antagonism of 5-HT7 receptor-mediated responses.[7] The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. By blocking the binding of serotonin and other agonists, this compound inhibits this signaling cascade. Evidence also suggests that this compound can exhibit inverse agonism, thereby reducing the basal, agonist-independent activity of the 5-HT7 receptor.[7]

Pharmacokinetic studies have demonstrated that this compound is capable of penetrating the central nervous system, with a steady-state brain-to-blood ratio of approximately 0.83:1 in rats.[7][8] However, it is also characterized by rapid clearance from the blood.[7][8]

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, facilitating comparison across different experimental paradigms.

Table 1: Binding Affinity of this compound

| Receptor/Tissue | Radioligand | Parameter | Value | Reference |

| Human cloned 5-HT7(a) receptor | [3H]-5-CT | pKi | 8.9 ± 0.1 | [8] |

| Guinea-pig cerebral cortex | [3H]-5-CT | pKi | 8.3 ± 0.2 | [7] |

| Human cloned 5-HT7(a) receptor | [3H]-SB-269970 | KD | 1.25 ± 0.05 nM | [9] |

| Guinea-pig cerebral cortex | [3H]-SB-269970 | KD | 1.7 ± 0.3 nM | [9] |

| Human cloned 5-HT7(a) receptor | [3H]-SB-269970 | pKi | 8.61 ± 0.10 | [10] |

Table 2: Functional Antagonist Potency of this compound

| System | Agonist | Parameter | Value | Reference |

| 5-HT7(a)/HEK293 membranes (adenylyl cyclase assay) | 5-CT | pA2 | 8.5 ± 0.2 | [8] |

| Guinea-pig hippocampal membranes (adenylyl cyclase assay) | 5-CT | pKB | 8.3 ± 0.1 | [7] |

Table 3: Receptor Density (Bmax) Determined with [3H]-SB-269970

| Tissue/Cell Line | Bmax (fmoles/mg protein) | Reference |

| h5-HT7(a)/293 membranes | 5780 ± 380 | [9] |

| Guinea-pig cerebral cortex membranes | 125 ± 8.2 | [9] |

Table 4: Selectivity Profile of this compound

| Receptor | pKi | Reference |

| 5-HT7A | 8.9 | |

| 5-HT5A | 7.2 | |

| 5-HT1B | 6.0 | |

| 5-HT1A, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT4, 5-HT6 | < 6.0 |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published literature.

Radioligand Binding Assay ([3H]-SB-269970)

This protocol is adapted from studies characterizing [3H]-SB-269970 binding to human cloned and native 5-HT7 receptors.[9][10]

Objective: To determine the affinity (KD) and density (Bmax) of 5-HT7 receptors in a given tissue or cell membrane preparation.

Materials:

-

HEK293 cells stably expressing the human 5-HT7(a) receptor or guinea-pig cerebral cortex membranes.

-

[3H]-SB-269970 (specific activity ~70-85 Ci/mmol).

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Methiothepin.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Prepare well-washed cell membranes from HEK293 cells expressing the h5-HT7(a) receptor or from guinea-pig cerebral cortex.

-

Incubation: In a final volume of 500 µL, incubate 8-10 µg of membrane protein with varying concentrations of [3H]-SB-269970 (e.g., 0.1–10 nM).

-

Determination of Non-specific Binding: For each concentration of radioligand, run parallel incubations in the presence of 10 µM methiothepin to determine non-specific binding.

-

Equilibrium: Incubate for 40 minutes at room temperature to allow the binding to reach equilibrium.

-

Termination: Terminate the assay by rapid filtration through glass fiber filters under vacuum.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the saturation data using non-linear regression to determine KD and Bmax values.

Functional Assay: Adenylyl Cyclase Activity

This protocol is based on the methodology used to assess the antagonist properties of this compound at the 5-HT7 receptor.[7]

Objective: To determine the functional potency (pA2 or pKB) of this compound by measuring its ability to inhibit agonist-stimulated adenylyl cyclase activity.

Materials:

-

Membranes from 5-HT7(a)/HEK293 cells or guinea-pig hippocampus.

-

Assay Buffer: 50 mM Tris-HCl containing 100 µM GTP, 3 mM MgSO4, 0.5 mM EGTA, 1 mM ATP, 10 mM phosphocreatine, and 50 U/mL creatine phosphokinase.

-

5-Carboxamidotryptamine (5-CT) as the agonist.

-

This compound at various concentrations (e.g., 0.03, 0.1, 0.3, 1 µM).

-

cAMP assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

Procedure:

-

Pre-incubation: Pre-incubate the membranes with various concentrations of this compound or vehicle for 15-20 minutes at room temperature.

-

Stimulation: Initiate the adenylyl cyclase reaction by adding the assay buffer containing a range of concentrations of the agonist 5-CT.

-

Incubation: Incubate the reaction mixture for 15-30 minutes at 37°C.

-

Termination: Stop the reaction by placing the tubes in a boiling water bath for 3-5 minutes.

-

Centrifugation: Centrifuge the tubes to pellet the membrane debris.

-

cAMP Measurement: Quantify the amount of cAMP in the supernatant using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Construct concentration-response curves for 5-CT in the absence and presence of different concentrations of this compound. Perform a Schild analysis to calculate the pA2 or pKB value for this compound, which represents its antagonist potency.

Mandatory Visualizations

Signaling Pathway of the 5-HT7 Receptor

Caption: Canonical Gs signaling pathway of the 5-HT7 receptor.

Experimental Workflow for this compound Characterization

Caption: Workflow for the pharmacological characterization of this compound.

Conclusion

This compound remains a cornerstone for the pharmacological investigation of the 5-HT7 receptor. Its high affinity and selectivity, coupled with its utility in a range of experimental models, have significantly advanced our understanding of the role of this receptor in health and disease. This guide provides the essential technical information and protocols to effectively utilize this compound in research settings, thereby facilitating further discoveries in the field of serotonin pharmacology and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of this compound-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [(3)H]-SB-269970--A selective antagonist radioligand for 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Characterization of SB-269970: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro characterization of SB-269970, a potent and selective 5-HT7 receptor antagonist. The information presented herein is intended to equip researchers and professionals in the field of drug development with the necessary data and methodologies to effectively study this compound.

Introduction

This compound is a well-established research tool used in scientific studies to investigate the physiological and pathological roles of the 5-HT7 receptor.[1] It is recognized for its high affinity and selectivity for the 5-HT7 receptor, acting as a competitive antagonist and, in some systems, an inverse agonist.[1][2] This guide details its binding affinity, functional antagonism, and the experimental protocols used for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's in-vitro activity, collated from various studies.

Table 1: Receptor Binding Affinity of this compound

| Radioligand | Preparation | Parameter | Value |

| [³H]-5-CT | Human cloned 5-HT₇₍ₐ₎ receptor (HEK293 cells) | pKi | 8.9 ± 0.1 |

| [³H]-5-CT | Guinea-pig cortex membranes | pKi | 8.3 ± 0.2 |

| [³H]-SB-269970 | Human cloned 5-HT₇₍ₐ₎ receptor (HEK293 cells) | Kₑ | 1.25 ± 0.05 nM |

| [³H]-SB-269970 | Guinea-pig cortex membranes | Kₑ | 1.7 ± 0.3 nM |

Table 2: Functional Antagonism of this compound

| Assay System | Agonist | Parameter | Value |

| Adenylyl cyclase activity in human 5-HT₇₍ₐ₎/HEK293 membranes | 5-CT | pA₂ | 8.5 ± 0.2 |

| Adenylyl cyclase activity in guinea-pig hippocampal membranes | 5-CT | pKₑ | 8.3 ± 0.1 |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by blocking the canonical signaling pathway of the 5-HT7 receptor. The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein (Gs).[3] Activation of the 5-HT7 receptor by an agonist, such as serotonin (5-HT) or 5-carboxamidotryptamine (5-CT), leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] this compound, as a competitive antagonist, binds to the same site as the agonist but does not activate the receptor, thereby preventing the downstream signaling cascade. Some studies also suggest that this compound can act as an inverse agonist, reducing the basal activity of the receptor in the absence of an agonist.[2]

Experimental Protocols

Detailed methodologies for the key in-vitro experiments used to characterize this compound are provided below.

This assay quantifies the affinity of this compound for the 5-HT7 receptor by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the inhibition constant (Ki) of this compound at the 5-HT7 receptor.

-

Materials:

-

Membrane preparations from HEK293 cells stably expressing the human 5-HT7(a) receptor or from guinea-pig cerebral cortex.

-

Radioligand: [³H]-5-CT or [³H]-SB-269970.

-

Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM 5-HT).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

For total binding, incubate membranes with only the radioligand.

-

For non-specific binding, incubate membranes with the radioligand and a high concentration of a non-radiolabeled ligand.

-

Incubate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[4]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

This assay measures the ability of this compound to antagonize the agonist-induced stimulation of adenylyl cyclase activity.

-

Objective: To determine the functional potency (pA₂ or pKₑ) of this compound.

-

Materials:

-

Membrane preparations from HEK293 cells expressing the 5-HT7(a) receptor or from guinea-pig hippocampus.

-

Agonist: 5-CT.

-

Antagonist: this compound.

-

[α-³³P]-ATP.

-

Assay buffer (e.g., 40 mM Tris buffer, pH 7.4 at 37°C, containing 0.5 mM ascorbic acid).[2]

-

Dowex and alumina columns for cAMP separation.

-

Scintillation counter.

-

-

Procedure:

-

Pre-incubate the membrane preparation with varying concentrations of this compound.

-

Add a range of concentrations of the agonist (5-CT) to stimulate adenylyl cyclase activity.

-

Initiate the enzymatic reaction by adding [α-³³P]-ATP.

-

Incubate at 37°C for a defined period.

-

Terminate the reaction.

-

Isolate the produced [³³P]-cAMP using sequential Dowex and alumina column chromatography.

-

Quantify the amount of [³³P]-cAMP using a scintillation counter.

-

-

Data Analysis (Schild Analysis):

-

Construct concentration-response curves for the agonist (5-CT) in the absence and presence of different concentrations of this compound.

-

Determine the EC₅₀ values for the agonist from each curve.

-

Calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in the absence of the antagonist.

-

Create a Schild plot by plotting log(DR-1) against the log of the antagonist concentration.

-

The x-intercept of the linear regression of the Schild plot provides the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's concentration-response curve. A slope of the Schild plot close to 1 is indicative of competitive antagonism.[5]

-

Experimental Workflow

The following diagram illustrates a typical workflow for the in-vitro characterization of a compound like this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

SB-269970 binding affinity and selectivity

An In-depth Technical Guide to the Binding Affinity and Selectivity of SB-269970 For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, or (R)-3-(2-(2-(4-Methyl-piperidin-1-yl)ethyl)-pyrrolidine-1-sulphonyl)-phenol, is a potent and selective antagonist of the serotonin 7 (5-HT₇) receptor.[1][2] Developed by GlaxoSmithKline, it has become an indispensable pharmacological tool for investigating the physiological and pathological roles of the 5-HT₇ receptor, which is implicated in processes such as circadian rhythm, thermoregulation, learning, memory, and mood disorders.[3] Some studies also suggest it may act as an inverse agonist, reducing the constitutive activity of the receptor.[4][5] This guide provides a comprehensive overview of its binding profile, the experimental methods used for its characterization, and the primary signaling pathways it modulates.

Binding Affinity and Selectivity Profile

This compound exhibits high affinity for the 5-HT₇ receptor, with reported pKᵢ values at the human recombinant receptor consistently in the high nanomolar range. Its selectivity is a key feature, showing significantly lower affinity for other serotonin receptor subtypes and a wide panel of other neurotransmitter receptors.

Quantitative Binding Data

The binding affinity of this compound has been characterized in various systems, primarily using radioligand binding assays with membrane preparations from cells expressing the recombinant human 5-HT₇ receptor or from native tissues like the guinea pig cortex.[4][6]

| Target Receptor | Preparation | Radioligand | Affinity (pKᵢ) | Affinity (Kᵢ, nM) | Reference |

| Human 5-HT₇₍ₐ₎ | HEK293 Cell Membranes | [³H]-5-CT | 8.9 ± 0.1 | ~1.26 | [4][6] |

| Human 5-HT₇₍ₐ₎ | HEK293 Cell Membranes | [³H]-SB-269970 | 8.61 ± 0.10 | ~2.45 | [1] |

| Guinea Pig 5-HT₇ | Cerebral Cortex Membranes | [³H]-5-CT | 8.3 ± 0.2 | ~5.01 | [4][6] |

Table 1: Summary of this compound Binding Affinity for the 5-HT₇ Receptor.

Receptor Selectivity Profile

The utility of this compound as a research tool is underscored by its high selectivity for the 5-HT₇ receptor. It generally displays over 100-fold selectivity against a broad range of other receptors.[1][4] The notable exception is the human 5-HT₅ₐ receptor, where its affinity, while significantly lower, is still notable.[1][4]

| Receptor Subtype | Selectivity Fold (vs. 5-HT₇) | Reference |

| Serotonin Receptors | ||

| 5-HT₅ₐ | >50 | [1][4] |

| Other 5-HT Subtypes | >100 | [1][4] |

| Other Receptors | ||

| Adrenergic α₁, D₂, D₃ | >100 | [7] |

| Adrenergic α₂ | Low (Affinity at 10 µM) | [3] |

Table 2: Selectivity of this compound against other receptors.

Signaling Pathways Modulated by this compound

This compound exerts its effects by blocking the downstream signaling cascades initiated by 5-HT₇ receptor activation. The canonical pathway involves Gαs-protein coupling, leading to the stimulation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP).[8][9] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various cellular substrates.[8] Additionally, the 5-HT₇ receptor can couple to Gα₁₂ to activate small GTPases like RhoA and Cdc42, influencing cytoskeletal dynamics.[8][10]

Canonical 5-HT₇ Receptor Gs Signaling Pathway and this compound's point of action.

Experimental Protocols

The characterization of this compound's binding properties relies heavily on competitive radioligand binding assays.[11] Below is a detailed methodology representative of the experiments cited.

Competitive Radioligand Binding Assay

This protocol is designed to determine the affinity (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to displace a specific radioligand from the target receptor.

1. Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT₇ receptor are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) with protease inhibitors.[12]

-

The homogenate is centrifuged at low speed to remove nuclei and large debris. The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[12]

-

The membrane pellet is washed, resuspended in a buffer, and stored at -80°C. Protein concentration is determined using a standard method like the BCA assay.[12]

2. Binding Assay:

-

The assay is performed in 96-well plates in a final volume of 250 µL.[12]

-

Reagents:

- Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1 mM Pargyline, 0.5 mM Ascorbic Acid, pH 7.4 at 37°C.[1]

- Radioligand: A fixed concentration of [³H]-5-CT (e.g., 0.5 nM) or [³H]-SB-269970 (e.g., 1 nM).[1]

- Test Compound: this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) to generate a competition curve.

- Non-specific Binding: Defined using a high concentration of a non-labeled ligand (e.g., 10 µM 5-HT).[1]

-

Procedure:

3. Separation and Counting:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[12]

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

-

Filters are dried, and a scintillation cocktail is added.

-

The radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.[12]

4. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The IC₅₀ value is converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]

Workflow for a competitive radioligand binding assay to determine Kᵢ values.

Conclusion

This compound is a highly potent and selective antagonist for the 5-HT₇ receptor, making it an invaluable pharmacological probe. Its well-characterized binding affinity and selectivity profile, determined through rigorous radioligand binding assays, allow researchers to confidently investigate the receptor's role in the central nervous system and its potential as a therapeutic target for a variety of disorders.

References

- 1. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Characterization of this compound-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5-HT7 Receptor Is Coupled to Gα Subunits of Heterotrimeric G12-Protein to Regulate Gene Transcription and Neuronal Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Role of 5-HT7 Receptors with SB-269970: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB-269970, a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor. It is designed to equip researchers and drug development professionals with the essential knowledge to effectively utilize this tool in investigating the physiological and pathological roles of the 5-HT7 receptor. This document covers the mechanism of action of this compound, its pharmacological data, detailed experimental protocols, and the key signaling pathways associated with the 5-HT7 receptor.

Introduction to this compound and the 5-HT7 Receptor

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is one of the most recently identified members of the serotonin receptor family.[1] It is widely expressed in the central nervous system (CNS), particularly in regions like the thalamus, hypothalamus, hippocampus, and cortex, as well as in peripheral tissues such as the gastrointestinal tract and various blood vessels.[2][3] The 5-HT7 receptor is implicated in a diverse range of physiological processes, including thermoregulation, circadian rhythm, learning and memory, sleep, and mood regulation.[2][4]

This compound, with the IUPAC name (2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine, is a research chemical developed by GlaxoSmithKline.[5] It acts as a selective and potent 5-HT7 receptor antagonist, and some studies suggest it may also function as an inverse agonist.[5][6] Its high affinity and selectivity make it an invaluable tool for elucidating the specific functions of the 5-HT7 receptor in both in vitro and in vivo models.

Pharmacological Profile of this compound

This compound exhibits high affinity for the 5-HT7 receptor with excellent selectivity over other serotonin receptor subtypes and other neurotransmitter receptors.[7][8] This selectivity is crucial for attributing observed pharmacological effects directly to the blockade of the 5-HT7 receptor.

Data Presentation

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Species/System | Value | Reference |

| pKi | Human cloned 5-HT7(a) receptor | 8.9 ± 0.1 | [7][9] |

| pKi | Guinea-pig cortex 5-HT7 receptors | 8.3 ± 0.2 | [7][9] |

| Ki | Human 5-HT7 receptor | 1.25 nM | [5] |

| pA2 | Human cloned 5-HT7(a) receptor (vs. 5-CT) | 8.5 ± 0.2 | [7][9] |

| pKB | Guinea-pig hippocampal membranes (vs. 5-CT) | 8.3 ± 0.1 | [7][9] |

| KD | Human 5-HT7(a)/HEK293 membranes ([³H]-SB-269970) | 1.25 ± 0.05 nM | [10][11] |

| KD | Guinea-pig cortex membranes ([³H]-SB-269970) | 1.7 ± 0.3 nM | [10][11] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Model | Species | Dose Range | Effect | Reference |

| 5-CT-induced hypothermia | Guinea-pig | ED50 = 2.96 mg/kg, i.p. | Blockade of hypothermic effect | [7][9] |

| Paradoxical Sleep | Rat | 30 mg/kg | Reduction in time spent in paradoxical sleep | [7][9] |

| Amphetamine-induced hyperactivity | Rat | 3-30 mg/kg, i.p. | Significant blockade of hyperactivity | |

| Ketamine-induced hyperactivity | Rat | 3-30 mg/kg, i.p. | Significant blockade of hyperactivity | [8] |

| Ketamine-induced cognitive deficits | Rat | 1 mg/kg, i.p. | Amelioration of cognitive inflexibility and novel object recognition deficit | [12] |

| Ketamine-induced social interaction deficits | Rat | 0.3 and 1 mg/kg, i.p. | Attenuation of social withdrawal | [12] |

| Vogel drinking test (anxiety) | Rat | 0.5 or 1 mg/kg | Anxiolytic-like effect | [13] |

| Elevated plus-maze test (anxiety) | Rat | 0.5 or 1 mg/kg | Anxiolytic-like effect | [13][14] |

| Four-plate test (anxiety) | Mouse | 0.5 or 1 mg/kg | Anxiolytic-like effect | [13] |

| Forced swimming test (depression) | Mouse | 5 or 10 mg/kg | Antidepressant-like activity | [13] |

| Tail suspension test (depression) | Mouse | 5 or 10 mg/kg | Antidepressant-like activity | [13] |

| Novel object recognition (cognition) | Rat | - | Attenuation of temporal deficit | [15] |

| Marble burying (obsessive-compulsive behavior) | Mouse | - | Decrease in the number of marbles buried | [14] |

| Formalin-induced flinching (pain) | Rat | - | Peripheral antinociceptive effect | [14] |

Signaling Pathways of the 5-HT7 Receptor

The 5-HT7 receptor is known to couple to at least two distinct G-protein signaling pathways, leading to a variety of cellular responses.

Canonical Gs Pathway

The primary and most well-characterized signaling cascade involves the coupling of the 5-HT7 receptor to a stimulatory Gs protein.[16] Activation of Gs leads to the stimulation of adenylyl cyclase (AC), which in turn increases the intracellular concentration of cyclic AMP (cAMP).[1][16] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, including the extracellular signal-regulated kinase (ERK) and Akt (Protein Kinase B), leading to diverse cellular effects.[1][16]

Caption: Canonical 5-HT7 Receptor Gs Signaling Pathway.

Non-Canonical G12 Pathway

In addition to the Gs pathway, the 5-HT7 receptor can also couple to G12 proteins.[16] This interaction activates small GTPases of the Rho family, such as Cdc42 and RhoA.[1] This pathway is involved in regulating cellular morphology, including neurite outgrowth and the formation of dendritic spines and filopodia.[1][16] Downstream effectors of this pathway include cyclin-dependent kinase 5 (Cdk5) and ERK.[1]

Caption: Non-Canonical 5-HT7 Receptor G12 Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound to characterize its interaction with the 5-HT7 receptor.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of this compound for the 5-HT7 receptor.

Objective: To determine the binding affinity (Ki or KD) of this compound for the 5-HT7 receptor.

Materials:

-

Membranes from HEK293 cells stably expressing the human 5-HT7(a) receptor or guinea-pig cerebral cortex membranes.[7][10][11]

-

This compound and other competing ligands.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl2 and 0.1% ascorbic acid).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the incubation buffer.

-

Incubation: In a multi-well plate, combine the cell membranes, radioligand (at a concentration near its KD), and varying concentrations of the competing ligand (this compound). For saturation binding, use increasing concentrations of the radioligand.

-

Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM 5-HT).[11]

-

Incubation Conditions: Incubate the mixture for a specified time and temperature (e.g., 60 minutes at 37°C).[11]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine KD, Bmax (for saturation assays), and Ki or IC50 (for competition assays).

Caption: Experimental Workflow for Radioligand Binding Assay.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of this compound to antagonize the agonist-induced activation of adenylyl cyclase via the 5-HT7 receptor.

Objective: To determine the functional potency (pA2 or pKB) of this compound as a 5-HT7 receptor antagonist.

Materials:

-

Membranes from cells expressing the 5-HT7 receptor (e.g., 5-HT7(a)/HEK293) or guinea-pig hippocampal membranes.[7]

-

5-HT7 receptor agonist (e.g., 5-CT).[7]

-

This compound.

-

Assay buffer (e.g., containing ATP, GTP, and a phosphodiesterase inhibitor).

-

[α-³³P]-ATP or other means of detecting cAMP.

-

Reagents for stopping the reaction and isolating cAMP (e.g., perchloric acid, alumina columns).

Procedure:

-